molecular formula C19H21N3O B12530416 Benzamide, N-[(phenylamino)-1-piperidinylmethylene]- CAS No. 656835-91-5

Benzamide, N-[(phenylamino)-1-piperidinylmethylene]-

Cat. No.: B12530416
CAS No.: 656835-91-5
M. Wt: 307.4 g/mol
InChI Key: RLLPUXDGHKVNCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, N-[(phenylamino)-1-piperidinylmethylene]- is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a phenylamino group and a piperidinylmethylene group attached to the benzamide core, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[(phenylamino)-1-piperidinylmethylene]- typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the coupling reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is common to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[(phenylamino)-1-piperidinylmethylene]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylamino or piperidinylmethylene groups can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Benzamide, N-[(phenylamino)-1-piperidinylmethylene]- has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • N-benzhydryl benzamide
  • N, N-diphenethyl benzamide
  • N, N-dihexyl benzamide
  • N, N-dioctyl benzamide

Uniqueness

Benzamide, N-[(phenylamino)-1-piperidinylmethylene]- is unique due to its specific structural features, such as the presence of both phenylamino and piperidinylmethylene groups. These groups contribute to its distinct chemical reactivity and biological activity compared to other benzamide derivatives .

Properties

CAS No.

656835-91-5

Molecular Formula

C19H21N3O

Molecular Weight

307.4 g/mol

IUPAC Name

N-(N-phenyl-C-piperidin-1-ylcarbonimidoyl)benzamide

InChI

InChI=1S/C19H21N3O/c23-18(16-10-4-1-5-11-16)21-19(22-14-8-3-9-15-22)20-17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2,(H,20,21,23)

InChI Key

RLLPUXDGHKVNCR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=NC2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.